molecular formula C16H22BrNO2 B1440084 1-Boc-4-(2-bromophenyl)piperidine CAS No. 1198283-93-0

1-Boc-4-(2-bromophenyl)piperidine

Cat. No.: B1440084
CAS No.: 1198283-93-0
M. Wt: 340.25 g/mol
InChI Key: LRXFQBYMFQBMFB-UHFFFAOYSA-N
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Description

1-Boc-4-(2-bromophenyl)piperidine is a useful research compound. Its molecular formula is C16H22BrNO2 and its molecular weight is 340.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXFQBYMFQBMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Piperidine Scaffold: a Cornerstone in Chemical and Medicinal Science

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and biologically active compounds. exlibrisgroup.comnih.gov Its prevalence stems from a combination of favorable properties. The saturated, three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, enabling tailored interactions with biological targets such as enzymes and receptors. lifechemicals.com This is a distinct advantage over flat, aromatic systems, as it can lead to enhanced binding affinity and selectivity. lifechemicals.com

The introduction of chiral piperidine scaffolds into drug candidates has been shown to modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity. thieme-connect.comresearchgate.net Furthermore, piperidine derivatives have been successfully employed across a wide spectrum of therapeutic areas, including as central nervous system modulators, antihistamines, and anticancer agents. exlibrisgroup.comnih.gov The versatility of the piperidine core makes it an indispensable tool for medicinal chemists in the design and development of new therapeutic agents. exlibrisgroup.com

The Significance of Boc Protection in Piperidine Chemistry

In the multi-step synthesis of complex molecules, the use of protecting groups is a fundamental strategy to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen atom in the piperidine (B6355638) ring. ontosight.ai Its popularity in contemporary chemical research can be attributed to several key advantages.

The Research Landscape of 1 Boc 4 2 Bromophenyl Piperidine

Strategies for the Construction of the Piperidine Ring System

The foundation of synthesizing this compound lies in the efficient assembly of the core piperidine structure and the subsequent introduction of the desired functionalities.

Formation of Boc-Protected Piperidine Intermediates

The initial step in many synthetic routes involves the formation of a suitable N-Boc-protected piperidine precursor. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen due to its stability under various reaction conditions and its facile removal under acidic conditions.

Commonly, the synthesis starts from commercially available piperidine derivatives. For instance, 4-piperidone (B1582916) can be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-4-piperidone. This key intermediate can then be converted into various other precursors. For example, it can be transformed into a vinyl triflate or a boronic ester, preparing it for subsequent cross-coupling reactions.

Another versatile precursor is 1-Boc-4-aminopiperidine, which can be synthesized from 4-piperidinecarboxamide. The process involves protection of the amine with Boc₂O, followed by a Hofmann rearrangement. google.com These Boc-protected intermediates are crucial for controlling reactivity in subsequent steps, particularly during the introduction of the aryl group.

Regioselective Introduction of the Bromophenyl Moiety

The critical step in the synthesis is the regioselective formation of the carbon-carbon bond between the 4-position of the piperidine ring and the 2-position of the bromophenyl ring. The steric hindrance imposed by the ortho-bromo substituent makes this a non-trivial transformation. Modern cross-coupling reactions are the methods of choice for this purpose.

A highly effective method is the Suzuki-Miyaura cross-coupling reaction. A typical strategy involves the reaction of a piperidine-derived boronic acid or boronic ester with a suitable aryl halide. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be coupled with an aryl halide like 1-bromo-2-iodobenzene (B155775). The reaction is catalyzed by a palladium complex, often with specialized phosphine (B1218219) ligands to facilitate the challenging coupling. Following the coupling, the double bond in the resulting dihydropyridine (B1217469) is reduced to afford the final piperidine. A similar procedure has been successfully used to synthesize the analogous tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate by coupling the same boronic ester with 2-bromoanisole. rsc.org

The Negishi cross-coupling is another powerful tool. This reaction involves an organozinc reagent. For example, a 4-piperidylzinc iodide can be coupled with 1-bromo-2-iodobenzene in a reaction co-catalyzed by palladium and copper(I) species. This method provides a direct route to 4-arylpiperidines.

Advanced Synthetic Approaches to this compound

To meet the demands of modern drug discovery, which often requires enantiomerically pure compounds, advanced synthetic methods focusing on stereochemical control and catalytic efficiency have been developed.

Enantioselective Synthesis and Stereochemical Control

For many pharmaceutical applications, controlling the stereochemistry at the C4 position of the piperidine ring is essential. Enantioselective synthesis of 4-arylpiperidines can be achieved through several strategies. One approach involves the asymmetric reduction of a tetrahydropyridine (B1245486) precursor.

More advanced methods utilize asymmetric catalysis directly. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of chiral 3-substituted piperidines from arylboronic acids and a protected dihydropyridine. nih.govorganic-chemistry.org This methodology, using chiral phosphine ligands like (S)-Segphos, provides the product in high yield and excellent enantioselectivity. nih.gov Such strategies could potentially be adapted for the synthesis of enantiomerically enriched 4-arylpiperidines.

Application of Modern Catalysis in Carbon-Carbon and Carbon-Halogen Bond Formation

The success of the regioselective arylation heavily relies on the use of modern, highly efficient palladium catalysts. The steric hindrance of the 2-bromophenyl group requires robust catalytic systems. Buchwald and Hartwig have developed generations of bulky, electron-rich phosphine ligands that dramatically improve the efficiency of cross-coupling reactions. researchgate.net

Ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective in Suzuki couplings involving challenging substrates. researchgate.net For the synthesis of this compound, the choice of ligand is critical to overcome the steric hindrance and achieve a high yield of the desired product. The use of these advanced catalysts allows the reaction to proceed under milder conditions and with lower catalyst loadings, which is advantageous for large-scale production.

Below is a table summarizing catalyst systems used in related Suzuki-Miyaura coupling reactions:

Catalyst/LigandSubstratesReactionReference
Pd(OAc)₂ / SPhosAryl Bromide & Boronic AcidSuzuki-Miyaura Coupling researchgate.net
Pd(OAc)₂ / PCy₃Aryl Chloride & Boronic AcidSuzuki-Miyaura Coupling researchgate.net
[Rh(cod)(OH)]₂ / (S)-SegphosPhenyl Boronic Acid & DihydropyridineAsymmetric Reductive Heck nih.gov

Optimization of Reaction Conditions and Process Development for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to an industrial process requires rigorous optimization of reaction conditions. For the synthesis of this compound, key parameters for optimization include the choice of solvent, base, temperature, and catalyst loading.

In Suzuki-Miyaura couplings, solvent systems like 1,4-dioxane/water are common. rsc.org The choice of base, such as potassium phosphate (B84403) or cesium carbonate, can significantly impact reaction rate and yield. researchgate.net For large-scale synthesis, minimizing the amount of expensive palladium catalyst is a primary goal. This can often be achieved by using highly active ligand systems and carefully controlling reaction parameters.

Furthermore, developing a "one-pot" procedure, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. For example, a one-pot Suzuki coupling followed by in-situ hydrogenation of the tetrahydropyridine intermediate to the final piperidine product represents a streamlined and scalable approach. rsc.org Such process development is crucial for making the synthesis of complex intermediates like this compound economically viable.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a distinct fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the key functional groups are the Boc-protected amine, the piperidine ring, and the substituted benzene (B151609) ring.

The most prominent feature in the FT-IR spectrum is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the tert-butoxycarbonyl (Boc) group. This peak is typically observed in the region of 1680-1700 cm⁻¹. The C-N stretching vibration of the carbamate (B1207046) is also a key indicator. The presence of the tert-butyl group is confirmed by C-H bending vibrations. The aromatic ring gives rise to characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 600-500 cm⁻¹ range. The alkane C-H stretching and bending vibrations from the piperidine ring are also present.

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carbonyl (Boc) C=O Stretch 1700 - 1680 Strong
Amine (Boc) C-N Stretch 1240 - 1160 Medium
Alkane (Piperidine & Boc) C-H Stretch 2975 - 2850 Medium-Strong
Alkane (Piperidine) C-H Bend 1465 - 1450 Medium
Aromatic (Bromophenyl) C-H Stretch 3100 - 3000 Medium-Weak
Aromatic (Bromophenyl) C=C Stretch 1600 - 1450 Medium-Weak
Aromatic (Bromophenyl) C-H Out-of-Plane Bend 850 - 750 Strong

Raman Spectroscopy for Molecular Structure and Bonding Information

Raman spectroscopy provides complementary information to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can be strong in Raman spectra.

Table 2: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic (Bromophenyl) Ring Breathing 1000 - 990 Strong
Aromatic (Bromophenyl) C=C Stretch 1600 - 1570 Medium-Strong
Alkane (Piperidine) C-C Stretch 850 - 800 Medium
Alkane (Piperidine) CH₂ Twist/Wag 1300 - 1200 Medium
Haloalkane (Bromophenyl) C-Br Stretch 600 - 500 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Probing

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, the spectrum can be divided into distinct regions for the aromatic, piperidine, and Boc group protons.

The protons on the bromophenyl ring are expected to appear in the aromatic region (δ 7.0-7.6 ppm) as a set of multiplets, with their specific chemical shifts and coupling patterns determined by the position of the bromine atom and the piperidine substituent. The piperidine protons will resonate in the aliphatic region (δ 1.5-4.2 ppm). The protons on the carbons adjacent to the nitrogen (C2 and C6) are deshielded by the electron-withdrawing carbamate group and appear further downfield, often as broad signals due to the restricted rotation around the C-N amide bond. The protons at C3, C4, and C5 will show complex multiplets due to spin-spin coupling. The methine proton at C4, directly attached to the bromophenyl ring, will have a distinct chemical shift. Finally, the nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp, intense singlet in the upfield region (δ 1.4-1.5 ppm).

Table 3: Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H's 7.60 - 7.10 Multiplet (m) 4H
Piperidine H2, H6 (axial & equatorial) 4.20 - 2.80 Broad Multiplet (br m) 4H
Piperidine H4 (methine) 3.20 - 2.90 Multiplet (m) 1H
Piperidine H3, H5 (axial & equatorial) 2.20 - 1.60 Multiplet (m) 4H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.

For this compound, the carbonyl carbon of the Boc group is highly deshielded and appears significantly downfield (δ ~155 ppm). The quaternary carbon of the Boc group (C(CH₃)₃) is also characteristic, appearing around δ 80 ppm. The aromatic carbons show signals in the range of δ 120-145 ppm, with the carbon attached to the bromine (C-Br) having a specific shift influenced by the halogen's inductive and resonance effects. The carbon atoms of the piperidine ring will resonate in the aliphatic region (δ 30-50 ppm), with the carbons adjacent to the nitrogen (C2, C6) appearing at lower field than the others (C3, C5, C4).

Table 4: Expected ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) ~154.9
Aromatic C (ipso, attached to piperidine) ~143.0
Aromatic C (other substituted and unsubstituted) 132.0 - 127.0
Aromatic C (ipso, attached to Br) ~124.5
Boc Quaternary C (C(CH₃)₃) ~79.5
Piperidine C2, C6 ~44.0
Piperidine C4 ~41.5
Piperidine C3, C5 ~32.0

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While 1D NMR provides fundamental information, 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and understanding the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling between protons, typically those on adjacent carbons. This is crucial for tracing the connectivity within the piperidine ring, establishing the sequence of protons from H2 through H6. It would also confirm the coupling between the protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon in the piperidine and bromophenyl moieties. For instance, the proton signal at δ ~3.0 ppm would correlate with the carbon signal at δ ~41.5 ppm, confirming their assignment to the C4/H4 position.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows couplings between protons and carbons over two to three bonds. This is invaluable for establishing connectivity across quaternary carbons and heteroatoms. For example, correlations would be expected from the Boc protons to both the Boc quaternary carbon and the Boc carbonyl carbon. Importantly, correlations from the piperidine protons at H4 and H3/H5 to the aromatic carbons of the bromophenyl group would firmly establish the connection point between the two ring systems.

Together, these spectroscopic techniques provide a detailed and robust structural elucidation of this compound, confirming its elemental composition, functional group arrangement, and the precise connectivity of its atomic framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₆H₂₂BrNO₂), the theoretical exact mass can be calculated. While specific experimental HRMS data for this compound is not available in the reviewed literature, the technique would be expected to confirm its elemental formula with a high degree of confidence, typically with an error of less than 5 ppm.

Table 1: Theoretical Exact Mass for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₁₆H₂₂⁷⁹BrNO₂ [M+H]⁺ 340.0856

Note: Data is theoretical and not based on experimental results for the specific compound.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion, followed by the analysis of the resulting product ions. This technique provides detailed structural information. In the absence of experimental MS/MS data for this compound, a predictive fragmentation pattern can be proposed based on the known fragmentation of related Boc-protected piperidines and brominated aromatic compounds.

Key expected fragmentation pathways would likely involve:

Loss of the Boc group: A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Cleavage of the piperidine ring: The piperidine ring can undergo ring-opening and subsequent fragmentation.

Loss of the bromine atom: Cleavage of the carbon-bromine bond.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss
340.0856 / 342.0835 284.0285 / 286.0264 C₄H₈ (isobutylene)
340.0856 / 342.0835 240.0336 / 242.0315 C₅H₈O₂ (Boc group)

Note: This table represents a prediction based on chemical principles, as experimental data is unavailable.

Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. The chromophore in this compound is the 2-bromophenyl group. The piperidine and Boc groups are not expected to absorb significantly in the standard UV-Vis range (200-800 nm).

The UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring. The presence of the bromine atom and the piperidine substituent would influence the position and intensity of these bands. While specific lambda max (λmax) values for this compound are not documented, analysis of similar compounds suggests that absorptions would likely occur in the UV region. For instance, related bromophenyl derivatives often exhibit absorption maxima below 300 nm.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

A crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. However, studies on other Boc-protected piperidine derivatives often show the piperidine ring adopting a chair conformation. policija.si The orientation of the 2-bromophenyl group relative to the piperidine ring would be a key feature determined by a crystallographic study.

Table 3: Anticipated Crystallographic Data Parameters for this compound

Parameter Expected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)
Piperidine Ring Conformation Typically a chair conformation

Note: This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis, which is currently not available for this compound.

Computational Chemistry and Theoretical Studies of 1 Boc 4 2 Bromophenyl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

No published data were found regarding quantum chemical calculations specifically for 1-Boc-4-(2-bromophenyl)piperidine.

Molecular Geometry Optimization and Conformational Landscape Exploration

There are no available studies detailing the optimized molecular geometry or the exploration of the conformational landscape of this compound.

Vibrational Frequency Computations and Potential Energy Surface (PES) Analysis

Research on the vibrational frequencies and potential energy surface analysis of this compound through computational methods has not been found in the surveyed literature.

Electronic Structure Analysis (Frontier Molecular Orbitals - HOMO/LUMO, Energy Gap)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in published scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

No studies concerning the Molecular Electrostatic Potential (MEP) surface analysis of this compound to determine charge distribution and reactive sites have been identified.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation

There is no available research on the Natural Bond Orbital (NBO) analysis of this compound to investigate intramolecular charge transfer and hyperconjugative interactions.

Topological Analysis of Electron Density (AIM, ELF, LOL) for Bonding Characteristics

Topological analyses of the electron density, such as Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), have not been reported for this compound.

In Silico Modeling of Molecular Interactions and Binding Site Prediction

In silico modeling serves as a powerful tool in computational chemistry to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein. This approach is fundamental in drug discovery and development for identifying potential binding sites and understanding the molecular basis of a compound's activity.

Molecular Docking: A primary technique used for this purpose is molecular docking. This method computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a compound like this compound, the process would involve:

Preparation of the Ligand and Receptor: A 3D structure of this compound would be generated and energetically minimized. A known or predicted 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using specialized software, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

Binding Site Prediction: If the binding site on the target protein is unknown, computational tools can be used to identify potential "cryptic" or allosteric pockets. These methods analyze the protein's surface for cavities with appropriate size, shape, and chemical properties to accommodate a ligand.

Analysis of Molecular Interactions: Post-docking analysis reveals the specific types of interactions that stabilize the ligand-protein complex. For this compound, these could include:

Hydrophobic Interactions: Between the phenyl and piperidine (B6355638) rings of the ligand and nonpolar amino acid residues of the target.

Hydrogen Bonding: The oxygen atoms of the Boc group could act as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the phenyl ring could participate in halogen bonds with electron-donating atoms in the protein's binding site.

Molecular Dynamics (MD) Simulations: To further refine the understanding of the binding mode and the stability of the complex, molecular dynamics simulations can be performed. These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and the protein, and how their conformations change upon binding.

While specific data for this compound is not available, the table below illustrates the kind of data that would be generated from a hypothetical molecular docking study against a target protein.

ParameterHypothetical ValueDescription
Binding Affinity (kcal/mol) -8.5A lower value indicates a stronger predicted binding affinity.
Interacting Residues Tyr88, Phe288, Trp121Amino acids in the binding pocket predicted to interact with the ligand.
Hydrogen Bonds 2Number of predicted hydrogen bonds between the ligand and the protein.
Hydrophobic Interactions 5Number of predicted hydrophobic interactions.

It is important to note that these are generalized descriptions of the computational workflow. The actual findings would be highly dependent on the specific biological target being investigated.

Chemical Reactivity and Transformation Pathways of 1 Boc 4 2 Bromophenyl Piperidine

Reactions at the Bromine-Substituted Phenyl Ring

The bromine atom on the phenyl ring serves as a valuable handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. 1-Boc-4-(2-bromophenyl)piperidine is a suitable substrate for several such reactions, including the Suzuki, Heck, and Sonogashira couplings. rsc.org

Suzuki Reaction: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. harvard.edu In the case of this compound, the bromine atom can be readily displaced by a variety of aryl or vinyl groups using a suitable boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.netnih.gov For instance, the coupling with phenylboronic acid would yield 1-Boc-4-(2-phenylphenyl)piperidine. The choice of catalyst, such as Pd(dppf)Cl2, can be crucial for achieving high yields. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene. beilstein-journals.orgnih.gov this compound can react with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group at the 2-position of the phenyl ring. nih.gov This reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Sonogashira Reaction: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of an alkyne moiety onto the phenyl ring of this compound. beilstein-journals.orgnih.gov Copper-free Sonogashira protocols have also been developed. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product
Suzuki Arylboronic acid Pd(dppf)Cl₂ / K₂CO₃ 1-Boc-4-(biphenyl-2-yl)piperidine
Heck Styrene Pd(OAc)₂ / PPh₃ / Et₃N 1-Boc-4-(2-styrylphenyl)piperidine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N 1-Boc-4-(2-(phenylethynyl)phenyl)piperidine

Nucleophilic Aromatic Substitution Reactions

While less common than electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA) can occur on aryl halides, particularly when the ring is activated by electron-withdrawing groups. pressbooks.publibretexts.org In the case of this compound, direct nucleophilic substitution of the bromine atom is generally difficult due to the electron-rich nature of the phenyl ring. However, under specific conditions or with highly activated nucleophiles, this transformation might be achievable. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a Meisenheimer complex as an intermediate. pressbooks.publibretexts.org The reactivity order for halides in SNAr reactions is often F > Cl ≈ Br > I. nih.govrsc.org

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom on the phenyl ring can be exchanged with lithium through a metal-halogen exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. The resulting aryllithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce diverse functional groups.

For example, quenching with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding benzoic acid derivative. Reaction with an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. This method provides a powerful and versatile route to a wide array of substituted derivatives.

Reactions at the Piperidine (B6355638) Nitrogen (Boc-Group Manipulation)

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen plays a crucial role in modulating the reactivity of the molecule and can be readily manipulated.

Deprotection Strategies for the N-Boc Moiety

The Boc group is an acid-labile protecting group and can be removed under various acidic conditions. A common method involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). researchgate.net Another frequently used reagent is hydrogen chloride (HCl) in an organic solvent, such as dioxane or methanol. jgtps.com The choice of deprotection conditions should be made carefully to avoid cleavage of other acid-sensitive functional groups that may be present in the molecule. reddit.com

Table 2: Common Reagents for N-Boc Deprotection

Reagent Solvent Conditions
Trifluoroacetic acid (TFA) Dichloromethane (DCM) Room temperature
Hydrogen chloride (HCl) Dioxane Room temperature
Hydrogen chloride (HCl) Methanol Room temperature

Derivatization of the Piperidine Nitrogen (e.g., Alkylation, Acylation, Reductive Amination)

Once the Boc group is removed to yield the free secondary amine, 4-(2-bromophenyl)piperidine, the nitrogen atom becomes available for a variety of derivatization reactions. chemicalbook.comgoogle.com

Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base to prevent the formation of the corresponding ammonium (B1175870) salt. researchgate.netchemicalforums.com The choice of base and solvent is critical for achieving good yields and minimizing side reactions. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, provides another efficient method for N-alkylation.

Acylation: The piperidine nitrogen can be readily acylated using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. nih.govuni-giessen.de For example, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetyl derivative.

Reductive Amination: Reductive amination offers a versatile method for introducing a wide range of substituents onto the piperidine nitrogen. This two-step, one-pot procedure involves the initial formation of an iminium ion by reacting the secondary amine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent.

These derivatization reactions significantly expand the synthetic utility of this compound, allowing for the creation of a vast library of analogues with diverse biological activities. nih.govmdpi.comgoogle.com

Reactivity of the Piperidine Ring Carbons

The saturated carbocyclic core of the piperidine ring in this compound presents a scaffold for various functionalization reactions. The presence of the N-Boc (tert-butoxycarbonyl) group significantly influences the reactivity of the adjacent α-carbons (C2 and C6) and, to a lesser extent, the more distant β (C3 and C5) and γ (C4) carbons.

The direct functionalization of otherwise inert C-H bonds has emerged as a powerful tool in synthetic organic chemistry. For N-Boc protected piperidines, including derivatives like this compound, palladium- and rhodium-catalyzed C-H activation reactions are of particular importance. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds with high levels of regioselectivity and stereoselectivity.

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for the functionalization of N-Boc-piperidine at various positions. The site-selectivity of these reactions can often be controlled by the choice of catalyst and the protecting group on the nitrogen atom. For instance, in studies on analogous N-Boc-piperidine systems, specific rhodium catalysts have been shown to direct functionalization to the C2, C3, or C4 positions. While specific data for this compound is not extensively documented in publicly available literature, the principles from related systems can be applied. For example, the C4-functionalization of N-α-oxoarylacetyl-piperidines has been achieved using Rh₂(S-2-Cl-5-BrTPCP)₄ as a catalyst.

Palladium-catalyzed C-H arylation offers another avenue for the functionalization of the piperidine ring. These reactions often employ a directing group to achieve high regioselectivity. In a study on the C(sp³)–H arylation of piperidines with a C(3) directing group, selective functionalization at the C4 position was achieved. This methodology allows for the synthesis of cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity.

Photoredox catalysis has also been utilized for the α-amino C-H arylation of highly substituted piperidines. This method, often employing an iridium photocatalyst, can proceed under mild conditions and has been shown to be effective for a range of piperidine derivatives. A notable feature of this transformation is the potential for a subsequent epimerization to yield the thermodynamically most stable diastereomer. nih.govnih.govchemrxiv.org

The following table summarizes representative conditions for the C-H functionalization of N-Boc-piperidine derivatives, which are expected to be applicable to this compound.

Reaction Type Catalyst/Reagent Functionalized Position Key Features Reference
Rhodium-catalyzed C-H InsertionRh₂(R-TCPTAD)₄C2Generates 2-substituted analogues.
Rhodium-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄C4Effective for N-α-oxoarylacetyl-piperidines.
Palladium-catalyzed C-H ArylationPd(OAc)₂ / Directing GroupC4Yields cis-3,4-disubstituted products.
Photoredox C-H ArylationIr(ppy)₃ / BaseC2 (α-amino)Proceeds via radical intermediates, can lead to thermodynamic product. nih.govnih.govchemrxiv.org

The stereochemistry of the piperidine ring is a critical aspect of its reactivity, particularly when new stereocenters are formed. Many functionalization reactions proceed with a degree of diastereoselectivity, which can often be controlled by the choice of reagents and reaction conditions.

In the context of C-H functionalization, the stereochemical outcome is often dictated by the mechanism of the reaction. For instance, in the photoredox-catalyzed α-amino C-H arylation of substituted piperidines, the initial arylation may be unselective, but a subsequent epimerization process can lead to a high diastereomeric ratio, favoring the thermodynamically more stable isomer. nih.govnih.govchemrxiv.org This thermodynamic control is a powerful tool for achieving high levels of diastereoselectivity.

The stereoselective synthesis of polysubstituted piperidines can also be achieved through radical cyclization reactions. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with good to excellent diastereoselectivity. nih.gov

Furthermore, the rearrangement of related heterocyclic systems, such as 2-(2-bromo-1,1-dimethylethyl)azetidines, can lead to the stereoselective formation of 3,4-disubstituted piperidines. clockss.org The stereochemistry of the product is determined by the mechanism of the ring-expansion, which often involves an SN2-type ring opening of a bicyclic azetidinium intermediate. clockss.org

The table below provides examples of stereoselective reactions on piperidine rings, illustrating the potential for controlling the stereochemical outcome in the functionalization of this compound.

Reaction Type Substrate Type Key Reagents Stereochemical Outcome Diastereomeric Ratio (d.r.) Reference
Photoredox C-H Arylation/EpimerizationSubstituted PiperidinesIr(ppy)₃, BaseThermodynamic controlUp to >95:5 nih.gov
Radical CyclizationStabilized RadicalsBu₃SnH, AIBNKinetic control3:2 to 40:1 nih.gov
Rearrangement of Azetidines2-(2-bromoethyl)azetidinesNucleophileStereoselective ring expansionPredominantly cis clockss.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. The mechanisms of palladium-catalyzed C-H activation reactions, in particular, have been the subject of detailed investigation.

For palladium-catalyzed C-H arylation, a common mechanistic pathway involves the formation of a palladacycle intermediate. In the case of directed C-H activation, the directing group coordinates to the palladium center, facilitating the cleavage of a specific C-H bond to form a five- or six-membered palladacycle. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the C-C bond and regenerate the palladium catalyst.

For photoredox-catalyzed C-H arylation, the mechanism involves single-electron transfer (SET) processes. An excited-state photocatalyst oxidizes the piperidine nitrogen to form a radical cation. Subsequent deprotonation generates an α-amino radical, which then engages in a coupling reaction with an aryl radical, typically generated from an electron-deficient aryl cyanide. Spectroscopic studies have been instrumental in elucidating the electron transfer processes and the formation of radical intermediates in these reactions. nih.govnih.govchemrxiv.org

Derivatization Strategies and Structure Activity Relationship Sar Investigations

Systematic Synthesis of Analogues and Homologues Based on the 1-Boc-4-(2-bromophenyl)piperidine Scaffold

The synthesis of analogues from the parent scaffold involves targeted modifications at its three primary locations. These derivatizations are key to probing the chemical space around the core structure.

The tert-butyloxycarbonyl (Boc) group at the N1 position is a protecting group that can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to yield the secondary amine, 4-(2-bromophenyl)piperidine. This deprotected intermediate is a versatile precursor for a wide range of N-functionalization reactions commonly employed in medicinal chemistry. whiterose.ac.uk

Key derivatization strategies at the N1-position include:

N-Alkylation and N-Arylation: The secondary amine can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce diverse alkyl substituents. Arylation can be achieved through methods like Buchwald-Hartwig amination.

Amide Formation: Acylation of the piperidine (B6355638) nitrogen with acyl chlorides or carboxylic acids (using coupling agents) yields a variety of N-acyl derivatives.

Sulfonamide Formation: Reaction with sulfonyl chlorides provides the corresponding N-sulfonylated analogues.

These modifications significantly alter the electronic properties, basicity, and steric profile of the piperidine nitrogen. For instance, N-demethylation of certain piperidine-based ligands has been shown to improve activity at specific biological transporters, while the addition of phenylalkyl groups can modulate activity across different targets. utmb.edu

Table 1: Examples of Synthetic Variations at the N1-Piperidine Position
Reaction TypeReagent/ConditionsResulting N1-SubstituentPotential Impact
N-AlkylationBenzyl bromide, K₂CO₃-CH₂Ph (Benzyl)Increases lipophilicity, introduces aromatic interactions.
Reductive AminationAcetone, NaBH(OAc)₃-CH(CH₃)₂ (Isopropyl)Increases steric bulk near the nitrogen.
Amide FormationAcetyl chloride, Et₃N-C(O)CH₃ (Acetyl)Removes basicity, introduces hydrogen bond acceptor.
Sulfonamide FormationTos_yl chloride, Pyridine (B92270)-SO₂C₆H₄CH₃ (Tosyl)Removes basicity, adds bulky, non-basic group.

The bromine atom on the phenyl ring is a synthetic handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions. This allows for the exploration of "aryl extensions" and the introduction of diverse functional groups.

Common modifications include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids introduces new aromatic rings, extending the molecule's π-system and steric footprint. This is a well-established method for creating bi-aryl systems. nih.gov

Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces nitrogen-based substituents, which can alter polarity and hydrogen-bonding capabilities. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds, providing linear extensions to the scaffold.

Halogen Variations: While the starting material contains bromine, synthetic routes can be adapted to incorporate other halogens (F, Cl, I). This can be useful as iodine is often more reactive in cross-coupling reactions, whereas fluorine can be introduced to block metabolic pathways or alter electronic properties.

Modifying the piperidine ring itself provides another avenue for creating structural diversity and influencing the molecule's three-dimensional shape. whiterose.ac.uknih.gov

Strategies for altering the piperidine ring include:

Substitution Patterns: Introduction of substituents (e.g., methyl, hydroxyl groups) at the C2, C3, or C4 positions of the piperidine ring can create stereoisomers and enforce specific ring conformations. Diastereoselective lithiation followed by trapping with an electrophile is one method to achieve this. nih.gov The introduction of a polar hydroxyl group at the 4-position of the piperidine ring has been used to improve oral bioavailability in certain inhibitor series. nih.gov

Ring Expansion/Contraction: The six-membered piperidine ring can be replaced with a five-membered pyrrolidine or a seven-membered azepane ring. These changes significantly alter the bond angles, ring conformation, and the orientation of the substituents. Stereoselective and regioselective synthesis of azepane derivatives through piperidine ring expansion has been successfully demonstrated. rsc.org

Table 2: Strategies for Structural Alteration of the Piperidine Ring
Alteration TypeSynthetic ApproachExample Analogue CorePrimary Structural Impact
C3-SubstitutionDiastereoselective lithiation and alkylation3-Methyl-4-(2-bromophenyl)piperidineIntroduces a new chiral center, restricts ring flexibility.
Ring ContractionSynthesis from pyrrolidine precursors3-(2-Bromophenyl)pyrrolidineAlters bond angles and pKa of the nitrogen.
Ring ExpansionTiffeneau–Demjanov rearrangement or similar4-(2-Bromophenyl)azepaneIncreases ring flexibility and alters substituent orientation. rsc.org

Impact of Structural Modifications on Chemical Behavior and Reactivity Profiles

Each structural modification systematically alters the physicochemical properties of the parent compound. The piperidine ring itself has a significant influence on the steric and electronic properties of a molecule, which in turn affects its stability and reactivity. researchgate.net

N1-Position: Changing the substituent on the piperidine nitrogen directly modulates its basicity. Electron-donating alkyl groups increase basicity, while electron-withdrawing acyl or sulfonyl groups render the nitrogen non-basic. This has profound effects on the molecule's solubility in acidic media and its ability to act as a nucleophile or base in chemical reactions.

2-Bromophenyl Moiety: Altering the substituents on the phenyl ring impacts the molecule's lipophilicity (logP), electronic distribution, and potential for π-stacking interactions. Replacing the bromine with a large, non-polar aryl group via Suzuki coupling will increase lipophilicity, while adding an amine via Buchwald-Hartwig coupling may increase polarity.

Piperidine Ring: Changes to the ring's structure affect its conformational preference. Piperidine typically adopts a chair conformation. wikipedia.org Introducing substituents can create a bias for an axial or equatorial orientation of the aryl group, which can impact reactivity. Altering the ring size to pyrrolidine or azepane changes the nitrogen's pKa and the spatial relationship between the nitrogen and the aryl group. For example, replacing a piperazine ring with a piperidine has been shown to be a critical structural element for modulating biological activity at certain receptors. nih.gov

Methodologies for SAR Analysis in Piperidine-Containing Chemical Series

Structure-Activity Relationship (SAR) analysis is a systematic process used to understand how chemical structure translates to a desired property, such as chemical reactivity or selectivity. mdpi.com For piperidine-containing series, this involves synthesizing a library of analogues with specific, targeted modifications and then measuring the property of interest.

A typical SAR campaign involves identifying distinct regions of a lead compound for modification. nih.gov For the this compound scaffold, these regions are the N1-substituent, the aryl ring, and the piperidine core. By systematically varying one part of the molecule while keeping others constant, one can deduce the contribution of each component to the observed chemical behavior.

The goal of SAR is to draw clear correlations between structural features and chemical outcomes. This allows for the rational design of new compounds with optimized properties.

Reactivity: An SAR study might investigate how substituents on the phenyl ring affect the rate of a subsequent reaction. For example, by synthesizing a series of analogues where the 2-bromo group is replaced by other halogens (Cl, I) or coupled with electron-donating or electron-withdrawing groups, one could correlate the electronic properties of the aryl ring with the yield or rate of a subsequent transformation.

Selectivity: In cases where a reaction can produce multiple products (e.g., regioisomers or stereoisomers), SAR can be used to understand what structural features favor the desired isomer. For instance, SAR studies on agrochemical compounds showed that molecules with the same substituent at different positions of the piperidine ring had varying levels of biological activity, demonstrating the importance of substitution patterns.

The results of these analyses are often compiled into tables that clearly display the relationship between the structure and the measured property, guiding future synthetic efforts.

Table 3: Hypothetical SAR Data Correlating Structure with Chemical Property
Compound IDN1-Substituent (R₁)Aryl Substituent (R₂)Piperidine RingMeasured Property (e.g., Reaction Yield %)
1-Boc2-BrPiperidineN/A (Parent)
2a-H2-BrPiperidine85% (in subsequent step)
2b-C(O)CH₃2-BrPiperidine45% (in subsequent step)
3a-H2-(p-tolyl)Piperidine92% (in subsequent step)
3b-H2-(p-CF₃-phenyl)Piperidine78% (in subsequent step)

From such a table, one might conclude that a free amine at the N1 position (Compound 2a) is more favorable for the subsequent reaction than an acetyl group (Compound 2b), and that an electron-donating group on the aryl ring (Compound 3a) further enhances the yield. This iterative process of synthesis, testing, and analysis is central to optimizing chemical compounds for specific applications.

Design Principles for Library Synthesis and High-Throughput Screening of Derivatives of this compound

The strategic design and synthesis of a chemical library from a core scaffold such as this compound are fundamental to modern drug discovery. These libraries provide a diverse set of molecules for high-throughput screening (HTS) to identify novel bioactive compounds. The design principles for such a library focus on maximizing chemical diversity, ensuring drug-like properties, and facilitating efficient synthesis and screening.

Combinatorial Synthesis Approach

A combinatorial approach to library synthesis allows for the rapid generation of a large number of derivatives from a common starting material. For this compound, derivatization can be strategically planned at two key positions: the Boc-protected piperidine nitrogen and the bromine atom on the phenyl ring.

Table 1: Potential Derivatization Strategies for this compound

Modification Site Reaction Type Potential Reagents/Building Blocks Resulting Functional Group
Piperidine Nitrogen (after Boc-deprotection)Reductive AminationAldehydes, KetonesSecondary or Tertiary Amine
AcylationAcyl chlorides, Carboxylic acidsAmide
SulfonylationSulfonyl chloridesSulfonamide
AlkylationAlkyl halidesSecondary or Tertiary Amine
2-Bromophenyl GroupSuzuki CouplingBoronic acids, Boronic estersBiaryl
Sonogashira CouplingTerminal alkynesAryl-alkyne
Buchwald-Hartwig AminationAmines, AmidesAryl-amine, Aryl-amide
Heck CouplingAlkenesAryl-alkene

This multi-faceted derivatization strategy enables the exploration of a vast chemical space around the central 4-phenylpiperidine scaffold.

Library Design Principles

The design of a high-quality screening library involves several key considerations to enhance the probability of identifying promising lead compounds.

Diversity-Oriented Synthesis (DOS): The selection of building blocks for the combinatorial synthesis should be guided by the principle of maximizing structural and functional group diversity. This includes varying alkyl and aryl substituents, introducing different functional groups (e.g., amides, sulfonamides, ethers), and exploring a range of stereochemical and conformational possibilities.

Physicochemical Properties: To ensure the drug-likeness of the synthesized compounds, the library design should adhere to established guidelines such as Lipinski's Rule of Five. This involves controlling parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Table 2: Physicochemical Property Goals for a this compound-based Library

Parameter Target Range Rationale
Molecular Weight (MW)< 500 DaGood absorption and permeation
LogP< 5Optimal balance of solubility and permeability
Hydrogen Bond Donors≤ 5Good membrane permeability
Hydrogen Bond Acceptors≤ 10Good membrane permeability

Scaffold Hopping and Privileged Structures: The 4-phenylpiperidine core is a "privileged structure" found in numerous biologically active compounds. The library design can leverage this by introducing substituents that mimic the key pharmacophoric features of known drugs, a strategy known as scaffold hopping.

Computational Modeling: In silico methods can be employed to guide the selection of building blocks and predict the ADME (absorption, distribution, metabolism, and excretion) properties of the virtual library members. This allows for the prioritization of compounds with a higher likelihood of possessing favorable pharmacokinetic profiles.

High-Throughput Screening (HTS)

Once the library is synthesized, HTS is employed to rapidly screen the compounds for activity against a specific biological target.

The general workflow for HTS of a this compound-derived library would involve:

Assay Development: A robust and sensitive biochemical or cell-based assay is developed to measure the activity of the compounds against the target of interest.

Primary Screen: The entire compound library is screened at a single concentration to identify "hits" – compounds that exhibit a predefined level of activity.

Hit Confirmation: The activity of the initial hits is confirmed by re-testing.

Dose-Response Analysis: Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC50 or EC50 values).

Secondary Assays and SAR Analysis: Active compounds are further evaluated in secondary assays to confirm their mechanism of action and to begin elucidating the structure-activity relationship (SAR). The SAR analysis helps to identify the chemical features that are crucial for biological activity and guides the design of the next generation of more potent and selective compounds.

Table 3: Hypothetical High-Throughput Screening Cascade

Screening Stage Objective Methodology Outcome
Primary Screen Identify initial hits from the librarySingle-point assay (e.g., fluorescence, luminescence)A list of putative active compounds
Hit Confirmation Verify the activity of primary hitsRe-testing in the primary assayConfirmed active compounds
Dose-Response Determine the potency of confirmed hitsSerial dilution and IC50/EC50 determinationQuantitative measure of compound potency
Secondary Assays Characterize the mechanism of action and selectivityOrthogonal assays, counter-screensUnderstanding of how the compound works and its specificity

By integrating rational library design with efficient high-throughput screening, the potential of the this compound scaffold can be systematically explored to discover novel drug candidates.

Advanced Research Applications and Future Perspectives

Role of 1-Boc-4-(2-bromophenyl)piperidine as a Synthetic Intermediate

As a functionalized building block, this compound serves as a valuable starting material in organic synthesis. The Boc-protecting group on the piperidine (B6355638) nitrogen ensures stability and controlled reactivity, while the bromine atom on the phenyl ring acts as a versatile handle for a variety of chemical transformations.

Precursor to Complex Heterocyclic Compounds and Natural Product Analogues

While specific examples of natural product synthesis using this exact ortho-bromo isomer are not prominent in literature, its structural motifs are relevant to the synthesis of complex molecules. The 4-arylpiperidine core is a common scaffold in numerous biologically active compounds. The 2-bromophenyl moiety is particularly primed for intramolecular reactions, such as the Heck reaction, to form tricyclic or spirocyclic systems, which are of significant interest in drug discovery due to their rigid and three-dimensional nature.

Building Block in Multi-Step Organic Syntheses

In the context of multi-step synthesis, this compound is primarily utilized as an intermediate. Its bifunctional nature—a protected secondary amine and a reactive aryl halide—allows for sequential and site-selective modifications. The bromine atom can be readily converted into other functional groups or used as a point of attachment for larger molecular fragments through various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. This makes it an important component in the convergent synthesis of complex target molecules.

Contribution to Chemical Biology and Medicinal Chemistry Research

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. The derivatization of this compound allows for the generation of compound libraries to explore structure-activity relationships (SAR) for various biological targets.

Development of Chemical Probes and Ligands for Biological Targets (via derivatization)

The true value of this compound in medicinal chemistry lies in its potential for derivatization. The 2-bromophenyl group can be used as a key anchor point for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions. This enables the systematic modification of the molecule's steric and electronic properties to optimize binding affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. The subsequent removal of the Boc group allows for further functionalization at the piperidine nitrogen, providing another avenue for structural diversification in the development of novel chemical probes and therapeutic leads.

Exploration of Novel Molecular Scaffolds for Research Purposes

This intermediate serves as a foundational element for creating novel molecular scaffolds. By leveraging the reactivity of the aryl bromide, chemists can construct more elaborate and sterically constrained systems. For instance, intramolecular cyclization can lead to the formation of fused heterocyclic systems, which can be used to explore new regions of chemical space in the search for compounds with unique biological activities.

Application in Catalyst Development and Methodological Studies

The application of this compound in catalyst development is not a widely reported area of its utility. However, in methodological studies, it can serve as a model substrate for testing new synthetic reactions. The presence of multiple reactive sites—the C-Br bond for oxidative addition in metal catalysis and the N-H bond after deprotection—makes it a suitable candidate for developing novel C-C and C-N bond-forming methodologies.

Table of Chemical Compounds

Chemical NameSynonyms
This compoundtert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate
tert-Butyloxycarbonyl (Boc) groupBoc

Sustainable Chemical Synthesis and Green Chemistry Considerations

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. unibo.it For the synthesis of piperidine derivatives, including this compound, researchers are increasingly turning to green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances. youtube.com

One of the primary routes to piperidine synthesis involves the hydrogenation of pyridine (B92270) precursors. nih.gov Traditional methods often require harsh conditions, such as high pressure and temperature, and the use of transition metal catalysts. nih.gov However, recent advancements have focused on developing milder and more sustainable hydrogenation techniques. For instance, the use of heterogeneous catalysts, such as cobalt nanoparticles supported on titanium, has enabled the acid-free hydrogenation of pyridine derivatives in water, a green solvent. nih.gov Such approaches not to only enhance the environmental profile of the synthesis but also offer good yields and selectivity. nih.gov

Another key aspect of green chemistry is the use of safer solvents. skpharmteco.com Research has explored the use of deep eutectic solvents (DES), such as those derived from glucose and choline (B1196258) chloride, as environmentally friendly reaction media for the synthesis of piperidin-4-one derivatives. researchgate.net These solvents are biodegradable and can lead to excellent product yields under atom-efficient conditions. researchgate.net While direct application to this compound synthesis is yet to be extensively documented, these studies provide a strong foundation for developing greener pathways. The ideal green synthesis would have high atom economy and yield, while using minimal solvent and energy. youtube.com

Furthermore, catalyst-free approaches are being explored. For example, a one-pot, five-component synthesis of highly functionalized piperidines has been achieved in acetic acid, which acts as the reaction medium, eliminating the need for a separate catalyst. researchgate.net This method has shown that the desired piperidine product often precipitates directly from the reaction mixture, simplifying purification. researchgate.net

The principles of green chemistry are summarized in the following table:

PrincipleDescription
Prevention It is better to prevent waste than to treat or clean up waste after it has been created.
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Chemical products should be designed to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used.
Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
Reduce Derivatives Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste.
Catalysis Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.
Design for Degradation Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
Real-time analysis for Pollution Prevention Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Emerging Trends and Unexplored Research Avenues for Halogenated Piperidine Systems

The functionalization of piperidine rings is a vibrant area of research, with significant potential for discovering novel molecules with unique properties. researchgate.net For halogenated piperidines like this compound, several emerging trends and unexplored research avenues hold considerable promise.

Catalytic C-H Functionalization: A major goal in modern organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.org This approach avoids the need for pre-functionalized starting materials, leading to more efficient and atom-economical syntheses. For piperidine systems, catalytic C-H amination reactions are being developed to create new carbon-nitrogen bonds. acs.org For instance, visible-light-induced iodine catalysis has been shown to promote selective C-H amination, offering a mild and effective route to functionalized piperidines. acs.org Exploring the application of these methods to the bromine-substituted phenyl ring of this compound could lead to novel derivatives with interesting biological activities.

Asymmetric Catalysis: The development of enantioselective methods for synthesizing chiral piperidines is of great importance, particularly for pharmaceutical applications. snnu.edu.cn Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has emerged as a powerful strategy to produce enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org This method demonstrates broad functional group tolerance and can be performed on a gram scale. snnu.edu.cnacs.org Applying similar asymmetric strategies to the synthesis or further modification of this compound could provide access to specific stereoisomers with potentially enhanced or different biological profiles.

Novel Cyclization Strategies: Researchers are continuously developing new methods for constructing the piperidine ring itself. mdpi.com Radical-mediated amine cyclization, catalyzed by metals like cobalt, offers an effective route to various piperidines. nih.gov Additionally, intramolecular cyclization/reduction cascades catalyzed by iron have been developed for the synthesis of piperidines from ϖ-amino fatty acids. nih.gov Investigating the application of these novel cyclization strategies to precursors of this compound could lead to more efficient and versatile synthetic pathways.

Modular and Streamlined Synthesis: A recent breakthrough has demonstrated a new modular approach to piperidine synthesis that significantly reduces the number of steps required. news-medical.net This strategy combines biocatalytic C-H oxidation with radical cross-coupling using nickel electrocatalysis, providing a streamlined and cost-effective way to build complex piperidines. news-medical.net This innovative two-step process simplifies the construction of these molecules and could be adapted for the synthesis of a wide array of functionalized piperidines, including analogs of this compound. news-medical.net

Q & A

Q. What are the optimal synthetic routes for 1-Boc-4-(2-bromophenyl)piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to a piperidine scaffold, followed by bromophenyl substitution. Key steps include:
  • Boc Protection : Use Boc-anhydride in dichloromethane with a catalytic base (e.g., DMAP) at 0–25°C .
  • Bromophenyl Introduction : Suzuki-Miyaura coupling or direct aryl halide substitution under palladium catalysis. Optimize ligand choice (e.g., XPhos) and solvent (toluene/ethanol) to minimize byproducts .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Typical yields range from 60–75%, with purity >95% after column chromatography .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate). The Boc group’s polarity aids separation from unreacted bromophenyl precursors .
  • Crystallization : Recrystallize from ethanol/water mixtures to achieve >98% purity. Monitor crystal formation under controlled cooling rates .
  • HPLC Validation : Confirm purity using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • NMR Analysis :
  • 1H NMR : Key signals include Boc tert-butyl protons (δ 1.4–1.5 ppm) and aromatic protons from the 2-bromophenyl group (δ 7.2–7.6 ppm) .
  • 13C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and quaternary carbons (δ 80–85 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+ at m/z 354.3 (C16H21BrN2O2) .

Advanced Research Questions

Q. What are the mechanistic implications of substituent positioning (e.g., 2-bromo vs. 4-bromo) on the piperidine scaffold’s reactivity?

  • Methodological Answer :
  • Steric Effects : The 2-bromo substituent introduces steric hindrance, slowing nucleophilic substitution compared to 4-bromo analogs. Use DFT calculations to map transition-state geometries .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aryl ring, reducing coupling efficiency in cross-catalytic reactions. Compare reaction rates via kinetic studies (UV-Vis monitoring at λmax ~249 nm) .

Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?

  • Methodological Answer :
  • Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., de-Boc derivatives or dimerization products) .
  • Stability Studies : Assess compound integrity under storage conditions (-20°C vs. 2–8°C) via accelerated degradation tests (40°C/75% RH for 4 weeks). Degradation products may include piperidine ring-opened aldehydes .

Q. What strategies optimize chiral resolution of this compound for enantioselective studies?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) at 1 mL/min. Retention times vary by enantiomer (ΔRt ~2–3 min) .
  • Crystallization with Chiral Auxiliaries : Co-crystallize with tartaric acid derivatives to isolate enantiomers .

Key Challenges in Advanced Research

  • Reaction Scalability : Pilot-scale synthesis faces challenges in maintaining Boc group stability during distillation .
  • Bioactivity Correlation : Structural analogs (e.g., 4-anilino derivatives) show conflicting SAR profiles; use molecular docking to map binding interactions .

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1-Boc-4-(2-bromophenyl)piperidine
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1-Boc-4-(2-bromophenyl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.